Cas no 1808069-64-8 (rel-(1R,2S)-2-(4-Bromo-3-fluorophenyl)cyclopropan-1-amine)

Technical Introduction: Rel-(1R,2S)-2-(4-Bromo-3-fluorophenyl)cyclopropan-1-amine is a chiral cyclopropylamine derivative featuring a bromo-fluorophenyl substituent, which imparts unique steric and electronic properties. Its rigid cyclopropane ring enhances conformational stability, while the bromo and fluoro groups offer versatile reactivity for further functionalization, making it valuable in pharmaceutical and agrochemical synthesis. The defined (1R,2S) stereochemistry ensures high enantiopurity, critical for applications requiring precise chiral control. This compound serves as a key intermediate in the development of bioactive molecules, particularly in medicinal chemistry for targeting selective receptors or enzymes. Its structural features support efficient derivatization, enabling tailored modifications for specific research or industrial needs.
rel-(1R,2S)-2-(4-Bromo-3-fluorophenyl)cyclopropan-1-amine structure
1808069-64-8 structure
商品名:rel-(1R,2S)-2-(4-Bromo-3-fluorophenyl)cyclopropan-1-amine
CAS番号:1808069-64-8
MF:C9H9BrFN
メガワット:230.076864957809
CID:5712492
PubChem ID:91647569

rel-(1R,2S)-2-(4-Bromo-3-fluorophenyl)cyclopropan-1-amine 化学的及び物理的性質

名前と識別子

    • 1808069-64-8
    • 1820581-00-7
    • starbld0009347
    • AKOS026744437
    • EN300-191374
    • rel-(1R,2S)-2-(4-Bromo-3-fluorophenyl)cyclopropan-1-amine
    • EN300-1912333
    • (1R,2S)-2-(4-Bromo-3-fluorophenyl)cyclopropan-1-amine
    • rac-(1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-amine
    • Cyclopropanamine, 2-(4-bromo-3-fluorophenyl)-, (1R,2S)-rel-
    • インチ: 1S/C9H9BrFN/c10-7-2-1-5(3-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2/t6-,9+/m0/s1
    • InChIKey: XEDSGSRYSSNECI-IMTBSYHQSA-N
    • ほほえんだ: BrC1C=CC(=CC=1F)[C@@H]1C[C@H]1N

計算された属性

  • せいみつぶんしりょう: 228.99024g/mol
  • どういたいしつりょう: 228.99024g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 176
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • 疎水性パラメータ計算基準値(XlogP): 2

じっけんとくせい

  • 密度みつど: 1.582±0.06 g/cm3(Predicted)
  • ふってん: 261.5±40.0 °C(Predicted)
  • 酸性度係数(pKa): 8.00±0.70(Predicted)

rel-(1R,2S)-2-(4-Bromo-3-fluorophenyl)cyclopropan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1912333-0.25g
rac-(1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-amine
1808069-64-8
0.25g
$1196.0 2023-09-17
Enamine
EN300-1912333-0.5g
rac-(1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-amine
1808069-64-8
0.5g
$1247.0 2023-09-17
Enamine
EN300-1912333-10.0g
rac-(1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-amine
1808069-64-8
10g
$5590.0 2023-05-31
Enamine
EN300-1912333-2.5g
rac-(1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-amine
1808069-64-8
2.5g
$2548.0 2023-09-17
Enamine
EN300-1912333-0.05g
rac-(1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-amine
1808069-64-8
0.05g
$1091.0 2023-09-17
Enamine
EN300-1912333-1.0g
rac-(1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-amine
1808069-64-8
1g
$1299.0 2023-05-31
Enamine
EN300-1912333-0.1g
rac-(1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-amine
1808069-64-8
0.1g
$1144.0 2023-09-17
Enamine
EN300-1912333-5.0g
rac-(1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-amine
1808069-64-8
5g
$3770.0 2023-05-31
Enamine
EN300-1912333-5g
rac-(1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-amine
1808069-64-8
5g
$3770.0 2023-09-17
Enamine
EN300-1912333-1g
rac-(1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-amine
1808069-64-8
1g
$1299.0 2023-09-17

rel-(1R,2S)-2-(4-Bromo-3-fluorophenyl)cyclopropan-1-amine 関連文献

rel-(1R,2S)-2-(4-Bromo-3-fluorophenyl)cyclopropan-1-amineに関する追加情報

Research Brief on rel-(1R,2S)-2-(4-Bromo-3-fluorophenyl)cyclopropan-1-amine (CAS: 1808069-64-8)

In recent years, the compound rel-(1R,2S)-2-(4-Bromo-3-fluorophenyl)cyclopropan-1-amine (CAS: 1808069-64-8) has garnered significant attention in the field of chemical biology and medicinal chemistry. This chiral cyclopropylamine derivative has shown promising potential as a key intermediate in the synthesis of bioactive molecules, particularly in the development of central nervous system (CNS) targeting drugs. Its unique structural features, including the cyclopropane ring and the bromo-fluoro substitution pattern, make it a valuable scaffold for drug discovery efforts.

Recent studies have focused on the synthetic optimization of this compound to improve yield and enantiomeric purity. A 2023 publication in the Journal of Medicinal Chemistry reported a novel asymmetric synthesis route that achieved >99% ee for the desired (1R,2S) enantiomer, addressing previous challenges in stereocontrol. The improved synthetic protocol has enabled more efficient production of this intermediate for pharmacological evaluation.

Pharmacological characterization of derivatives containing this scaffold has revealed interesting activity profiles. In vitro studies demonstrate that properly functionalized analogs show selective binding to serotonin receptors, particularly the 5-HT2C subtype, with potential applications in treating neuropsychiatric disorders. The bromo-fluoro substitution pattern appears to be crucial for this receptor interaction, as shown by structure-activity relationship (SAR) studies published in Bioorganic & Medicinal Chemistry Letters earlier this year.

The metabolic stability of this compound class has been another focus of recent research. A 2024 ADME study published in Drug Metabolism and Disposition examined the pharmacokinetic properties of several derivatives, finding that the cyclopropane ring contributes to improved metabolic stability compared to analogous acyclic structures. This finding supports the continued investigation of this scaffold for CNS drug development.

Current research directions include exploring the therapeutic potential of this scaffold in pain management, with preliminary animal studies showing promising results in neuropathic pain models. The compound's ability to modulate multiple neurotransmitter systems while maintaining good blood-brain barrier penetration makes it particularly interesting for complex CNS disorders. Several pharmaceutical companies have included derivatives of this scaffold in their preclinical pipelines.

Future research will likely focus on further optimizing the pharmacological profile through structural modifications while maintaining the advantageous properties of the core scaffold. The development of more efficient synthetic routes and the exploration of novel therapeutic applications remain active areas of investigation in both academic and industrial settings.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量